N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2,5-dimethylpyrazole-3-carboxamide
Description
N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2,5-dimethylpyrazole-3-carboxamide is a complex organic compound that features a thiophene ring and a pyrazole ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science . The presence of the thiophene ring in this compound suggests potential biological and pharmacological activities.
Properties
IUPAC Name |
N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-9-8-11(18(5)17-9)13(20)16-14-10(6-7-21-14)12(19)15(2,3)4/h6-8H,1-5H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYGKCOCIALGJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=C(C=CS2)C(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2,5-dimethylpyrazole-3-carboxamide involves multiple steps, typically starting with the formation of the thiophene ring followed by the introduction of the pyrazole moiety. Common synthetic routes include:
Gewald Reaction: A condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-diketones to form pyrazoles.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2,5-dimethylpyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2,5-dimethylpyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential anti-inflammatory, antimicrobial, and anticancer properties due to the presence of the thiophene ring.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2,5-dimethylpyrazole-3-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can enhance binding affinity and specificity, leading to more effective biological responses .
Comparison with Similar Compounds
Similar compounds include other thiophene and pyrazole derivatives, such as:
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A trisubstituted thiophene used as a dental anesthetic.
N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2,5-dimethylpyrazole-3-carboxamide is unique due to its specific substitution pattern and the combination of thiophene and pyrazole rings, which may confer distinct biological activities and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
